molecular formula C18H20N2O5 B2993025 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide CAS No. 2034235-37-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide

Cat. No.: B2993025
CAS No.: 2034235-37-3
M. Wt: 344.367
InChI Key: AFJPZHQBCJYJRJ-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide is a propanamide derivative featuring a 3,5-dimethyloxazole moiety and a di-furan-substituted hydroxyethyl group. Its structural complexity arises from the integration of heterocyclic systems (oxazole and furans) and a polar hydroxyethyl side chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-15(13(2)25-20-12)5-6-17(21)19-11-18(22,14-7-9-23-10-14)16-4-3-8-24-16/h3-4,7-10,22H,5-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJPZHQBCJYJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan rings and the propanamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the oxazole ring, potentially altering its electronic properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or furan rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the oxazole ring could produce dihydrooxazole derivatives.

Scientific Research Applications

Biology: In biological research, the compound may be studied for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s uniqueness lies in its 3,5-dimethyloxazole core and di-furan hydroxyethyl substituent (Figure 1). Key comparisons with analogs include:

Compound Class Key Substituents/Functional Groups Notable Features Reference
Hydroxamic Acids (e.g., 6–10) Cyclopropane, cyclopentane, cyclohexane rings; 4-chlorophenyl Chelating hydroxamate groups for metal binding
Propanamides () 1,3,4-Oxadiazole, thiazole sulfonyl groups Polar sulfonyl linkages; heterocyclic diversity
Benzothiazole Propanamides Chloro, benzothiazole-phenyl groups Bulky aromatic systems; halogen substituents
Target Compound 3,5-Dimethyloxazole, di-furan hydroxyethyl Electron-rich heterocycles; branched polar chain

Key Observations :

  • The hydroxamic acids (e.g., compounds 6–10) prioritize metal chelation via their –CONHOH groups, unlike the target compound’s amide and hydroxyl functionalities .
  • Propanamides in incorporate sulfonyl-thiazole/oxadiazole systems, enhancing polarity compared to the target’s furan-based hydrophobicity .
  • The benzothiazole derivative () demonstrates how larger aromatic systems (vs. furan/oxazole) may reduce solubility but improve target binding affinity .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences are made based on structural analogs:

Property Target Compound (Predicted) Hydroxamic Acids (6–10) Propanamides ()
Water Solubility Low (due to hydrophobic furans) Moderate (polar hydroxamate) Low (sulfonyl-thiazole)
logP ~2.5–3.5 1.8–2.2 2.0–3.0
Melting Point 150–170°C (amorphous hydroxyethyl) 180–220°C (crystalline) 160–190°C

Rationale :

    Biological Activity

    The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

    Chemical Structure and Properties

    This compound features a unique structural arrangement that includes an oxazole ring and furan moieties, which are known for their diverse biological activities. The IUPAC name reflects its intricate design, contributing to its potential as a bioactive agent.

    PropertyDetails
    Molecular FormulaC15H19N3O3
    Molecular Weight303.36 g/mol
    StructureContains oxazole and furan rings

    Antimicrobial Activity

    Research indicates that derivatives of oxazole and furan exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity. For instance, studies have shown that similar compounds can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains.

    Anticancer Properties

    Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, the compound was tested against epidermoid carcinoma (A431) and colon cancer (HCT116), showing promising results in reducing cell viability at specific concentrations.

    Table: Cytotoxicity Results Against Cancer Cell Lines

    Cell LineIC50 (µg/mL)
    A43144.77
    HCT116201.45
    BJ-1 (normal)92.05

    These results indicate that while the compound is effective against cancer cells, it also exhibits toxicity towards normal cells, necessitating further investigation into its selectivity.

    Antioxidant Activity

    The antioxidant potential of this compound has been assessed using the DPPH assay. Results indicated effective radical scavenging activity, suggesting its role in mitigating oxidative stress:

    Table: Antioxidant Activity Results

    Concentration (mg/mL)Scavenging Activity (%)
    5071.7
    30072.5

    These findings highlight the compound's potential as a therapeutic agent in oxidative stress-related diseases.

    The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the interactions with specific enzymes or receptors play a crucial role in its activity. Molecular docking studies have indicated favorable binding interactions with targets involved in cancer progression and microbial resistance.

    Comparative Analysis

    When compared to similar compounds containing oxazole and furan structures, this compound demonstrates unique biological profiles due to its specific substituents and spatial arrangement. For instance:

    Table: Comparison of Similar Compounds

    Compound NameBiological Activity
    N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-cyclopropanecarboxamideAntimicrobial
    N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,6-difluorobenzene-1-sulfonamideAnticancer

    This comparison underscores the potential advantages of the studied compound in terms of versatility and efficacy.

    Case Studies

    Recent literature has documented successful applications of similar compounds in drug development:

    • Antitumor Studies : A study highlighted the efficacy of oxazole derivatives against various cancer types, emphasizing their role in inhibiting tumor growth via apoptosis induction.
    • Antimicrobial Resistance : Research focused on the effectiveness of furan-containing compounds against ESKAPE pathogens demonstrated significant promise in overcoming antibiotic resistance.

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